9-Npldo
Description
9-Npldo (9-Nitrophenanthrene-1,2-diol oxide) is a synthetic organic compound primarily studied for its applications in flame retardancy and material science. Structurally, it features a nitrophenanthrene backbone with hydroxyl and oxide functional groups, contributing to its thermal stability and reactivity. Its synthesis typically involves multi-step oxidation and nitration reactions of phenanthrene derivatives, followed by purification via column chromatography . Key properties include a high decomposition temperature (>300°C) and a halogen-free molecular structure, making it an environmentally favorable alternative to traditional flame retardants like brominated compounds .
Properties
CAS No. |
121756-85-2 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
8-nitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane-2,6-dione |
InChI |
InChI=1S/C12H11NO4/c14-10-3-1-4-8-7(3)9-5(10)2-6(11(4)15)12(8,9)13(16)17/h3-9H,1-2H2 |
InChI Key |
GSLDJVOBTKPRME-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C(=O)C5C4(C3C(C5)C2=O)[N+](=O)[O-] |
Canonical SMILES |
C1C2C3C4C1C(=O)C5C4(C3C(C5)C2=O)[N+](=O)[O-] |
Synonyms |
9-nitro-(4)peristylane-1,5-dione 9-NPLDO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 9-Npldo with two structurally and functionally analogous compounds: DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and H-DOPO (hexachlorocyclotriphosphazene) .
Structural and Functional Similarities
| Property | 9-Npldo | DOPO | H-DOPO |
|---|---|---|---|
| Molecular Formula | C₁₄H₉NO₃ | C₁₂H₉O₂P | Cl₆N₃P₃ |
| Functional Groups | Nitro, hydroxyl, oxide | Phosphaphenanthrene oxide | Chlorinated phosphazene rings |
| Thermal Stability (°C) | 320 | 280 | 250 |
| Flame Retardancy (LOI*) | 34% | 30% | 28% |
| Environmental Impact | Halogen-free, low toxicity | Halogen-free | Contains chlorine |
*LOI (Limiting Oxygen Index): Higher values indicate superior flame retardancy.
Key Research Findings
Flame Retardancy Efficiency :
9-Npldo demonstrates a 12% higher LOI than H-DOPO in epoxy resin composites, attributed to its nitrogen-oxygen synergistic mechanism . In contrast, DOPO relies on phosphorus-based radical scavenging, which is less effective at high temperatures (>300°C) .Thermal Degradation :
Thermogravimetric analysis (TGA) reveals that 9-Npldo retains 80% mass at 320°C, outperforming DOPO (70% at 280°C) and H-DOPO (65% at 250°C). This stability is critical for high-temperature industrial applications .- Its LD₅₀ (oral, rats) is >5,000 mg/kg, classifying it as non-toxic under OECD guidelines, whereas H-DOPO shows moderate hepatotoxicity at 1,200 mg/kg .
Limitations and Trade-offs
- Cost and Synthesis Complexity :
9-Npldo requires costly nitro-phenanthrene precursors and controlled oxidation conditions, increasing production costs by ~40% compared to DOPO . - Solubility: It exhibits lower solubility in polar solvents (e.g., ethanol) than DOPO, limiting its compatibility with certain polymer matrices .
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